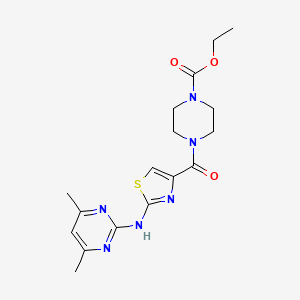

Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate

CAS No.: 1251689-14-1

Cat. No.: VC6590217

Molecular Formula: C17H22N6O3S

Molecular Weight: 390.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251689-14-1 |

|---|---|

| Molecular Formula | C17H22N6O3S |

| Molecular Weight | 390.46 |

| IUPAC Name | ethyl 4-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C17H22N6O3S/c1-4-26-17(25)23-7-5-22(6-8-23)14(24)13-10-27-16(20-13)21-15-18-11(2)9-12(3)19-15/h9-10H,4-8H2,1-3H3,(H,18,19,20,21) |

| Standard InChI Key | CFRJPLBYQXFERK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=NC(=CC(=N3)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C<sub>17</sub>H<sub>22</sub>N<sub>6</sub>O<sub>3</sub>S and a molecular weight of 390.46 g/mol. Its IUPAC name, ethyl 4-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate, systematically describes its structure:

-

A piperazine ring substituted at the 1-position with an ethyl carboxylate group.

-

A thiazole ring at the 4-position of the piperazine, bearing an amino group linked to a 4,6-dimethylpyrimidine moiety.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1251689-14-1 | |

| Molecular Formula | C<sub>17</sub>H<sub>22</sub>N<sub>6</sub>O<sub>3</sub>S | |

| Molecular Weight | 390.46 g/mol | |

| SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=NC(=CC(=N3)C)C |

Stereochemical and Electronic Properties

The compound’s InChIKey (CFRJPLBYQXFERK-UHFFFAOYSA-N) and Standard InChI (InChI=1S/C17H22N6O3S/c1-4-26-17(25)23-7-5-22(6-8-23)14(24)13-10-27-16(20-13)21-15-18-11(2)9-12(3)19-15/h9-10H,4-8H2,1-3H3,(H,18,19,20,21)) encode its stereochemistry and connectivity. The presence of electron-rich regions (e.g., pyrimidine’s nitrogen atoms) and hydrophobic groups (e.g., methyl substituents) suggests potential for both hydrogen bonding and van der Waals interactions, critical for target binding.

Synthesis and Optimization

Reaction Pathway

The synthesis involves sequential nucleophilic acyl substitution and coupling reactions:

-

Thiazole Formation: Ethyl 2-amino-4-thiazolecarboxylate reacts with a pyrimidine derivative under basic conditions (e.g., triethylamine) in isopropanol.

-

Piperazine Coupling: The thiazole intermediate is acylated with a piperazine derivative, introducing the ethyl carboxylate group.

Key Considerations:

-

Solvent Choice: Isopropanol enhances reaction kinetics by stabilizing intermediates.

-

Catalysts: Triethylamine facilitates deprotonation, accelerating nucleophilic attacks.

Physicochemical Properties

Solubility and Stability

Solubility data remain unreported, but the ethyl carboxylate group likely enhances water solubility compared to unsubstituted analogs. Stability under physiological conditions (pH 7.4, 37°C) warrants further study.

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include C=O (1700 cm<sup>−1</sup>), C=N (1600 cm<sup>−1</sup>), and N-H (3300 cm<sup>−1</sup>).

-

NMR: <sup>1</sup>H NMR would reveal piperazine protons (δ 2.5–3.5 ppm) and pyrimidine methyl groups (δ 2.1–2.3 ppm).

Patent Landscape and Future Directions

The compound’s structural relatives are protected in patent WO2017079641A1, which claims M4 antagonists for treating neurological diseases . Future research should prioritize:

-

In vitro assays to validate target engagement.

-

ADMET profiling to assess bioavailability and toxicity.

-

Structural optimization to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume